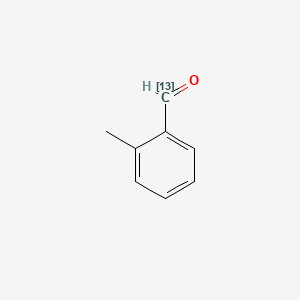

2-Methylbenzaldehyde-13C

Description

BenchChem offers high-quality 2-Methylbenzaldehyde-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzaldehyde-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H8O |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

2-methyl(13C)benzaldehyde |

InChI |

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i6+1 |

InChI Key |

BTFQKIATRPGRBS-PTQBSOBMSA-N |

Isomeric SMILES |

CC1=CC=CC=C1[13CH]=O |

Canonical SMILES |

CC1=CC=CC=C1C=O |

Origin of Product |

United States |

Foundational & Exploratory

What are the properties of o-Tolualdehyde-13C1 (carbonyl-13C)?

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Tolualdehyde, also known as 2-methylbenzaldehyde, is an aromatic aldehyde that serves as a valuable building block in organic synthesis and is a metabolite of xylene. The isotopically labeled version, o-Tolualdehyde-13C1 (carbonyl-13C), is a stable isotope-labeled analytical standard crucial for a variety of research applications, particularly in drug metabolism studies, mechanistic investigations, and as an internal standard for quantitative analysis by mass spectrometry. The incorporation of a carbon-13 isotope at the carbonyl position provides a distinct mass shift, enabling precise tracking and quantification of the molecule and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the properties, synthesis, and metabolic fate of o-Tolualdehyde-13C1 (carbonyl-13C).

Chemical and Physical Properties

The introduction of a 13C isotope at the carbonyl carbon results in a slightly higher molecular weight for o-Tolualdehyde-13C1 compared to its unlabeled counterpart. Other physical properties are expected to be very similar.

Table 1: Chemical and Physical Properties

| Property | o-Tolualdehyde-13C1 (carbonyl-13C) | o-Tolualdehyde (unlabeled) |

| CAS Number | 138151-99-2[1] | 529-20-4[1] |

| Molecular Formula | C₇¹³CH₈O | C₈H₈O[2] |

| Molecular Weight | 121.061 g/mol [1] | 120.15 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Clear liquid |

| Boiling Point | Not explicitly available | 199-200 °C at 760 mmHg |

| Melting Point | Not explicitly available | < 25 °C |

| Density | Not explicitly available | 1.039 g/mL at 25 °C |

| Flash Point | Not explicitly available | 77 °C (170.6 °F) |

| Solubility | Not explicitly available | Insoluble in water |

| Synonyms | 2-methyl(¹³C)benzaldehyde | 2-Methylbenzaldehyde, o-Toluic aldehyde |

Spectroscopic Data

Table 2: Spectroscopic Data

| Spectroscopic Technique | o-Tolualdehyde-13C1 (carbonyl-13C) (Predicted/Inferred) | o-Tolualdehyde (unlabeled) |

| ¹³C NMR (CDCl₃) | The carbonyl carbon (C=O) signal is expected to be a singlet around 192.6 ppm, similar to the unlabeled compound, but will not show coupling to ¹H. The other carbon signals will be very similar to the unlabeled compound. | Carbonyl (C=O): 192.6 ppmAromatic C (quaternary): 136.3, 133.6 ppmAromatic CH: 131.8, 130.1, 128.9, 125.7 ppmMethyl (CH₃): 21.6 ppm |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z 121, one mass unit higher than the unlabeled compound. Fragmentation patterns will show a corresponding +1 mass shift for fragments containing the carbonyl carbon. | Molecular Ion (M+): m/z 120Major Fragments: m/z 119 (M-H), 91 (tropylium ion), 65 |

| Infrared (IR) Spectroscopy | The C=O stretching frequency may show a slight isotopic shift to a lower wavenumber (by ~20-40 cm⁻¹) compared to the unlabeled compound. | C=O Stretch: ~1700 cm⁻¹ (strong)Aromatic C-H Stretch: ~3030 cm⁻¹Aliphatic C-H Stretch: ~2920, 2860 cm⁻¹Aldehydic C-H Stretch: ~2820, 2720 cm⁻¹ |

Experimental Protocols

Synthesis of o-Tolualdehyde (Unlabeled)

A common method for the synthesis of o-tolualdehyde is the oxidation of o-xylene. The following is a representative protocol based on established chemical literature.

Materials:

-

o-Xylene

-

Manganese dioxide (MnO₂)

-

Sulfuric acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of o-xylene in dichloromethane is prepared.

-

An excess of activated manganese dioxide is added to the solution.

-

A catalytic amount of sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated to reflux and stirred vigorously for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the manganese dioxide.

-

The filtrate is washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure o-tolualdehyde.

Experimental Workflow for Studying the Metabolism of o-Tolualdehyde-13C1

The use of o-Tolualdehyde-13C1 is particularly valuable in metabolic studies. A typical workflow to investigate its metabolism, for instance in liver microsomes, is outlined below.

Metabolic Pathway

The primary metabolic pathway for o-tolualdehyde in mammals involves oxidation to its corresponding carboxylic acid, o-toluic acid. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes located in the liver. The carbonyl-13C label remains in the carboxylic acid metabolite, allowing for its unambiguous identification and quantification.

Safety and Handling

o-Tolualdehyde is considered a hazardous substance. It may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory tract. When heated to decomposition, it may emit toxic fumes. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood.

Conclusion

o-Tolualdehyde-13C1 (carbonyl-13C) is a critical tool for researchers in the fields of drug metabolism, toxicology, and analytical chemistry. Its stable isotope label allows for precise and accurate tracing and quantification in complex biological systems. Understanding its chemical and physical properties, spectroscopic characteristics, and metabolic fate is essential for its effective application in scientific research. This guide provides a foundational overview to support the use of this important labeled compound in advancing our understanding of xenobiotic metabolism and in the development of new therapeutic agents.

References

A Technical Guide to ¹³C Labeled Tolualdehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ¹³C labeled tolualdehyde, a critical isotopically labeled compound for advanced research. While specific experimental data for the labeled compound is not extensively available in public literature, this document extrapolates from the well-documented properties of unlabeled tolualdehyde isomers (ortho-, meta-, and para-) and integrates the fundamental principles of carbon-13 isotope labeling. This guide is intended to serve as a foundational resource for researchers utilizing or considering the use of ¹³C labeled tolualdehyde in their experimental designs.

Physical and Chemical Properties

The introduction of a ¹³C isotope into the tolualdehyde molecule results in a negligible change to its bulk physical and chemical properties, such as boiling point, melting point, density, and solubility. The primary differences are the increased molecular weight and the distinct spectroscopic signatures, which are the basis for its utility in tracer studies. The properties of the unlabeled isomers are presented below as a close approximation for their ¹³C labeled counterparts.

Table 1: Physical Properties of Tolualdehyde Isomers

| Property | o-Tolualdehyde | m-Tolualdehyde | p-Tolualdehyde |

| Molecular Formula | C₈H₈O | C₈H₈O | C₈H₈O |

| Molecular Weight (unlabeled) | 120.15 g/mol | 120.15 g/mol | 120.15 g/mol |

| Molecular Weight (¹³C₁ labeled) | ~121.15 g/mol | ~121.15 g/mol | ~121.15 g/mol |

| Appearance | - | - | Colorless to pale yellow liquid[1][2][3] |

| Boiling Point | - | - | 204-205 °C[2][4] |

| Density | - | - | 1.019 g/mL at 25 °C |

| Refractive Index | - | - | n20/D 1.545 |

| Solubility in Water | - | - | 0.25 g/L at 25 °C |

Table 2: Spectroscopic Data of Tolualdehyde Isomers (¹³C NMR)

The key analytical difference for ¹³C labeled tolualdehyde is its ¹³C NMR spectrum. The position of the ¹³C label will determine which peak in the spectrum is significantly enhanced. The following table provides reference chemical shifts for the unlabeled isomers.

| Isomer | Carbon Atom | Chemical Shift (ppm) |

| m-Tolualdehyde | Aldehyde (C=O) | ~192 |

| Aromatic C-1 (with CHO) | ~137 | |

| Aromatic C-3 (with CH₃) | ~139 | |

| Other Aromatic C | ~129-135 | |

| Methyl (CH₃) | ~21 | |

| p-Tolualdehyde | Aldehyde (C=O) | 191.74 |

| Aromatic C-1 (with CHO) | ~134 | |

| Aromatic C-4 (with CH₃) | 145.43 | |

| Aromatic C-2, C-6 | 129.70 | |

| Aromatic C-3, C-5 | ~129.7 | |

| Methyl (CH₃) | 21.91 | |

| o-Tolualdehyde | Aldehyde (C=O) | ~193 |

| Aromatic C-1 (with CHO) | ~134 | |

| Aromatic C-2 (with CH₃) | ~139 | |

| Other Aromatic C | ~126-134 | |

| Methyl (CH₃) | ~19 |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency used.

Experimental Protocols

Synthesis of ¹³C Labeled Tolualdehyde

The synthesis of ¹³C labeled tolualdehyde would typically involve the introduction of a ¹³C labeled precursor at a key step. The specific precursor would depend on the desired labeling position (e.g., on the aldehyde carbon, the methyl group, or the aromatic ring).

A potential synthetic route for carbonyl-¹³C labeled tolualdehyde could involve the Grignard reaction of a tolualdehyde precursor with ¹³CO₂ followed by oxidation. For ring-labeled tolualdehyde, a common starting material would be a ¹³C labeled benzene derivative.

General Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and analysis of ¹³C labeled tolualdehyde.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the primary method to confirm the position and extent of labeling. ¹H NMR will also show coupling to the adjacent ¹³C nucleus, providing further structural confirmation.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and confirm the incorporation of the ¹³C isotope. High-resolution mass spectrometry can be used to quantify the isotopic enrichment.

Applications in Research and Drug Development

¹³C labeled compounds are invaluable tools in a variety of scientific disciplines. The non-radioactive nature of ¹³C makes it a safe and stable tracer for in vitro and in vivo studies.

Metabolic Tracing

¹³C labeled tolualdehyde can be used to trace the metabolic fate of the molecule in biological systems. By tracking the incorporation of the ¹³C label into downstream metabolites, researchers can elucidate metabolic pathways and quantify metabolic fluxes.

Caption: Workflow for metabolic tracing using ¹³C labeled tolualdehyde.

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, ¹³C labeled compounds are used to study how a drug is absorbed, distributed, metabolized, and excreted (ADME). Administering a ¹³C labeled version of a drug candidate allows for precise tracking of the parent compound and its metabolites.

Mechanism of Action Studies

By incorporating a ¹³C label, researchers can investigate the interaction of tolualdehyde or its derivatives with biological targets, such as enzymes or receptors. This can provide insights into the mechanism of action of a drug or the function of a biological pathway.

Conclusion

¹³C labeled tolualdehyde is a powerful research tool with significant potential in metabolic studies, drug development, and mechanistic biochemistry. While specific physical and chemical data for the labeled compound is sparse, the properties of unlabeled tolualdehyde provide a reliable foundation for its use. The primary advantage of ¹³C labeling lies in the ability to trace and quantify the molecule and its metabolites with high precision using modern analytical techniques like NMR and mass spectrometry. As research in metabolomics and drug discovery continues to advance, the application of specifically labeled compounds like ¹³C tolualdehyde is expected to become increasingly vital.

References

Technical Guide: o-Tolualdehyde-¹³C₁ (carbonyl-¹³C)

CAS Number: 138151-99-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of o-Tolualdehyde-¹³C₁ (carbonyl-¹³C), a stable isotope-labeled analytical standard. It is intended for use by researchers, scientists, and professionals in drug development and related fields who require a reliable internal standard for quantitative analysis. This guide covers the chemical and physical properties, synthesis, analytical applications, and relevant biological context of this compound.

Chemical and Physical Properties

o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) is the isotopically labeled form of o-tolualdehyde (2-methylbenzaldehyde), where the carbon atom of the aldehyde functional group is the ¹³C isotope. Its physical and chemical properties are essentially identical to those of its unlabeled counterpart, o-tolualdehyde (CAS 529-20-4).

Identification and Structure

| Property | Value |

| CAS Number | 138151-99-2 |

| IUPAC Name | 2-methyl([¹³C])benzaldehyde |

| Synonyms | o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) |

| Molecular Formula | ¹³CC₇H₈O |

| Molecular Weight | 121.14 g/mol |

| Canonical SMILES | CC1=CC=CC=C1[¹³C]=O |

| InChI Key | BTFQKIATRPGRBS-UHFFFAOYSA-N |

Physicochemical Data

The following data are for the unlabeled o-tolualdehyde (CAS 529-20-4), which are representative of the labeled compound.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -35 °C | [2] |

| Boiling Point | 199-200 °C (at 760 mmHg) | [2] |

| Density | 1.039 g/mL at 25 °C | [2] |

| Refractive Index | n²⁰/D 1.546 | [2] |

| Flash Point | 153 °F (67.2 °C) | |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | |

| Vapor Pressure | 0.315 mmHg at 25 °C |

Synthesis and Manufacturing

The synthesis of o-tolualdehyde-¹³C₁ typically involves the introduction of the ¹³C label at the carbonyl position. While specific proprietary methods may vary, a general synthetic route can be adapted from established procedures for synthesizing unlabeled aromatic aldehydes. One such method is the Sonn-Müller reaction, which involves the reduction of an imidoyl chloride.

To synthesize the ¹³C-labeled compound, a labeled precursor such as ¹³C-labeled N-methylformanilide would be used in the reaction with the appropriate Grignard reagent derived from 2-bromotoluene.

A general, non-labeled synthesis of o-tolualdehyde is well-documented in Organic Syntheses. The procedure involves the reaction of o-toluanilide with phosphorus pentachloride to form the imidoyl chloride, which is then reduced with stannous chloride to yield the aldehyde.

Spectroscopic Data

The following spectroscopic data are for the unlabeled o-tolualdehyde and are representative of the labeled compound, with the key difference being the observation of ¹³C-¹H coupling involving the aldehydic proton and the enriched ¹³C signal in the respective NMR spectra.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.24 | s | 1H, -CHO |

| 7.77 | d | 1H, Ar-H |

| 7.45 | t | 1H, Ar-H |

| 7.33 | t | 1H, Ar-H |

| 7.23 | d | 1H, Ar-H |

| 2.64 | s | 3H, -CH₃ |

Solvent: CDCl₃. The chemical shift of the aldehydic proton will appear as a doublet in the ¹³C-labeled compound due to coupling with the ¹³C nucleus.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| 193.3 | -CHO |

| 140.1 | Ar-C (quaternary) |

| 133.9 | Ar-C |

| 133.8 | Ar-C |

| 131.7 | Ar-C |

| 131.3 | Ar-C |

| 126.4 | Ar-C |

| 19.0 | -CH₃ |

Solvent: DMSO-d₆. The signal for the carbonyl carbon at ~193 ppm will be significantly enhanced in the ¹³C-labeled compound.

Mass Spectrometry

The electron ionization (EI) mass spectrum of o-tolualdehyde is characterized by a molecular ion peak (M⁺) at m/z 120. The spectrum for o-tolualdehyde-¹³C₁ will show a molecular ion peak at m/z 121.

| m/z | Relative Intensity (%) | Assignment |

| 120 | 86.4 | [M]⁺ (for unlabeled) |

| 119 | 93.3 | [M-H]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (tropylium ion) |

| 65 | 25.4 | [C₅H₅]⁺ |

Usage and Applications

The primary application of o-Tolualdehyde-¹³C₁ is as an internal standard in stable isotope dilution analysis for the precise quantification of o-tolualdehyde in complex matrices. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects, leading to high accuracy and precision.

This is particularly relevant in fields such as:

-

Biomonitoring: For the determination of exposure to volatile organic compounds (VOCs) in biological samples like blood and urine.

-

Metabolomics: As o-tolualdehyde is an endogenous metabolite, its accurate quantification can be important in understanding metabolic pathways.

-

Environmental Analysis: For the quantification of aromatic aldehydes in environmental samples.

Biological Activity and Signaling Pathways

While o-Tolualdehyde-¹³C₁ is primarily used as an analytical tool, the biological activity of its unlabeled counterpart and related benzaldehydes is of interest to researchers in drug discovery and toxicology. o-Tolualdehyde is a naturally occurring compound found in some plants and is considered an endogenous metabolite. It has been reported to have acaricidal (mite-killing) properties.

Of significant interest is the activity of benzaldehyde, the parent compound of o-tolualdehyde. Research has shown that benzaldehyde can suppress multiple signaling pathways that are often dysregulated in cancer cells. One of the key pathways affected is the PI3K/AKT/mTOR pathway . Benzaldehyde has been found to inhibit this pathway, which is crucial for cell growth, proliferation, and survival. The proposed mechanism involves the regulation of 14-3-3ζ-mediated protein-protein interactions, which in turn affects the phosphorylation status of key proteins in the PI3K/AKT/mTOR cascade.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of o-tolualdehyde in a biological matrix (e.g., blood) using o-tolualdehyde-¹³C₁ as an internal standard, based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Materials and Reagents

-

o-Tolualdehyde-¹³C₁ (CAS 138151-99-2) Internal Standard (IS) stock solution (e.g., 1 mg/mL in methanol)

-

Unlabeled o-tolualdehyde for calibration standards

-

Whole blood samples

-

10-mL headspace vials with screw caps and septa

-

Solid-phase microextraction (SPME) fiber assembly (e.g., 75-µm Carboxen®/polydimethylsiloxane (PDMS))

-

CombiPAL or equivalent autosampler

-

GC-MS system with a cryo-trap

-

Purge-and-trap grade methanol

-

HPLC-grade water

Sample Preparation and Extraction

-

Aliquoting: Transfer a precise amount of whole blood (e.g., 3 mL) into a 10-mL headspace vial using a gastight syringe.

-

Spiking: Add a known amount of the o-tolualdehyde-¹³C₁ internal standard solution to each sample, calibrator, and quality control sample. The final concentration of the IS should be chosen to be in the mid-range of the expected analyte concentrations.

-

Equilibration: Immediately cap the vials and vortex briefly. Place the vials in the autosampler tray.

-

HS-SPME Extraction:

-

Incubate the vial at a controlled temperature (e.g., 30 °C) with agitation (e.g., 300 rpm) for a set period to allow for equilibration of the analytes between the sample and the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 6 minutes) to allow for adsorption of the volatile compounds.

-

GC-MS Analysis

-

Desorption: The SPME fiber is automatically retracted and inserted into the heated GC inlet (e.g., 200 °C) for thermal desorption of the analytes onto the GC column.

-

Cryo-focusing: Use a liquid nitrogen-cooled cryo-trap at the head of the GC column to focus the analytes into a narrow band before the temperature program starts.

-

Gas Chromatography:

-

Column: Use a capillary column suitable for volatile organic compounds (e.g., VRX, 30 m x 0.18 mm i.d. x 1.0 µm film).

-

Carrier Gas: Helium at a constant flow.

-

Oven Program: A suitable temperature program to separate o-tolualdehyde from other volatile components.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI).

-

Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.

-

Ions to Monitor:

-

o-Tolualdehyde (Analyte): m/z 120 (quantifier), 119, 91 (qualifiers)

-

o-Tolualdehyde-¹³C₁ (IS): m/z 121 (quantifier), 120, 92 (qualifiers)

-

-

Quantification

A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration of o-tolualdehyde in the unknown samples is then calculated from this calibration curve.

Safety and Handling

Handle o-Tolualdehyde-¹³C₁ with the same precautions as its unlabeled counterpart. It is intended for laboratory use by trained personnel only.

-

Hazard Statements: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing vapors. Use only in a well-ventilated area. Wash skin thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Always consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

Ordering and Availability

o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) is available from various suppliers of stable isotope-labeled compounds and analytical standards. It is typically supplied as a neat liquid or in solution with a certificate of analysis detailing its chemical and isotopic purity.

References

An In-depth Technical Guide on the Stability and Storage of o-Tolualdehyde-¹³C₁ (carbonyl-¹³C)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage guidelines for o-Tolualdehyde-¹³C₁ (carbonyl-¹³C). Due to the limited availability of specific stability data for the ¹³C-labeled isotopologue, this guide leverages data from its non-labeled counterpart, o-tolualdehyde, to provide robust recommendations. The principles of stability and degradation pathways are generally applicable to both labeled and unlabeled compounds.

Chemical Properties and Stability Profile

o-Tolualdehyde is an aromatic aldehyde that is susceptible to degradation through oxidation and photolysis. The presence of the aldehyde functional group makes it prone to oxidation to the corresponding carboxylic acid, o-toluic acid. Furthermore, exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation.

Key Stability Concerns:

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid in the presence of air (oxygen). This process can be accelerated by elevated temperatures and the presence of metallic impurities. To mitigate this, o-tolualdehyde is often supplied with a stabilizer, such as hydroquinone (0.1-0.5%)[1].

-

Photodegradation: Aromatic aldehydes can undergo photolysis upon exposure to light. Studies on o-tolualdehyde have shown that it undergoes atmospheric degradation primarily through direct photolysis by sunlight, with an estimated photolytic lifetime of 1-2 hours under such conditions. While laboratory storage conditions are less harsh, protection from light is crucial for maintaining purity.

Recommended Storage and Handling Guidelines

Proper storage and handling are paramount to ensure the long-term stability and integrity of o-Tolualdehyde-¹³C₁ (carbonyl-¹³C).

| Parameter | Recommendation | Rationale |

| Temperature | Store under refrigerated conditions (2-8 °C). | Lower temperatures slow down the rate of potential degradation reactions, including oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen, thereby preventing oxidation of the aldehyde group. |

| Light | Store in a light-resistant container (e.g., amber glass vial). | Protects the compound from photolytic degradation. |

| Container | Use a tightly sealed, appropriate container (e.g., glass bottle).[1] | Prevents contamination and exposure to air and moisture. |

| Handling | Handle in a well-ventilated area, avoiding contact with skin and eyes. | Standard laboratory safety practice for handling chemical reagents. |

Degradation Pathways

The primary degradation pathways for o-tolualdehyde are oxidation and photolysis.

Figure 1: Primary degradation pathways for o-Tolualdehyde-¹³C₁.

Experimental Protocols for Stability Assessment

A comprehensive stability study for o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) should involve both long-term and accelerated testing.

Accelerated Stability Testing Protocol

Accelerated stability testing exposes the compound to elevated stress conditions to predict its long-term stability in a shorter timeframe.

Figure 2: Experimental workflow for accelerated stability testing.

Methodology:

-

Sample Preparation: Aliquot o-Tolualdehyde-¹³C₁ into multiple sealed vials suitable for the different storage conditions. A portion of the vials should be made of light-resistant material for the photostability testing.

-

Storage Conditions: Place the samples in stability chambers set to the desired conditions. Typical accelerated conditions include 40°C ± 2°C / 75% RH ± 5% RH and 25°C ± 2°C / 60% RH ± 5% RH. For photostability, follow ICH Q1B guidelines.

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

-

Analysis: Analyze the samples for purity and the formation of degradation products using a validated analytical method, such as UHPLC-UV.

-

Data Analysis: Determine the rate of degradation at each condition. Use the Arrhenius equation to extrapolate the data and predict the shelf-life at the recommended storage temperature (2-8°C).

Analytical Method: UHPLC-UV Analysis of DNPH Derivatives

Analysis of aldehydes is commonly performed by derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC or UHPLC with UV detection[2].

Derivatization Procedure:

-

Accurately weigh a sample of o-Tolualdehyde-¹³C₁ and dissolve it in acetonitrile to a known concentration.

-

To an aliquot of this solution, add an excess of a solution of DNPH in acidified acetonitrile.

-

Allow the reaction to proceed at room temperature in the dark for at least one hour to form the o-tolualdehyde-DNPH derivative.

UHPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.9 µm) |

| Mobile Phase | A: Water; B: Acetonitrile (gradient elution) |

| Gradient | Start with a suitable ratio of A:B, and increase the percentage of B over time to elute the DNPH derivative. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection | UV at 360 nm |

| Injection Volume | 5 - 10 µL |

Data Analysis:

-

The purity of o-Tolualdehyde-¹³C₁ is determined by the peak area percentage of its DNPH derivative relative to the total peak area of all observed components.

-

Degradation products can be identified by comparing the chromatograms of stressed samples to that of the initial sample (time zero). The primary expected degradation product would be the DNPH derivative of any impurities or the corresponding carboxylic acid which would not be detected by this method without further derivatization.

Summary of Stability and Storage Parameters

The following table summarizes the key stability and storage information for o-tolualdehyde, which serves as a strong proxy for o-Tolualdehyde-¹³C₁ (carbonyl-¹³C).

| Parameter | Value/Recommendation | Reference |

| Appearance | Clear colorless to yellow liquid | |

| Recommended Storage | 2-8°C, under inert gas, protected from light | |

| Known Stabilizers | 0.1-0.5% Hydroquinone | |

| Primary Degradation Pathways | Oxidation, Photolysis | |

| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents | |

| Analytical Method for Stability | UHPLC-UV of DNPH derivative |

Conclusion

The stability of o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) is critically dependent on proper storage conditions that mitigate the risks of oxidation and photolysis. By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can ensure the integrity and purity of this valuable isotopically labeled compound for its intended applications. The provided experimental protocols offer a framework for conducting thorough stability assessments to establish a definitive shelf-life.

References

Technical Guide: Isotopic Purity and Enrichment of o-Tolualdehyde-13C1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of o-Tolualdehyde-13C1, a critical isotopically labeled compound used in advanced research and pharmaceutical development. This document details the synthesis, purification, and analytical methods for determining isotopic enrichment, as well as its applications in metabolic studies.

Introduction to o-Tolualdehyde-13C1

o-Tolualdehyde-13C1, specifically labeled at the carbonyl carbon, is a stable isotope-labeled analog of o-tolualdehyde. This labeling allows for the precise tracing of the aldehyde moiety through various biological and chemical processes without the concerns associated with radioactive isotopes. Its primary application lies in metabolic studies, particularly in drug metabolism and pharmacokinetic (DMPK) investigations, where it serves as a tracer to elucidate metabolic pathways and quantify metabolite formation.

Isotopic Purity and Enrichment Data

The isotopic purity of o-Tolualdehyde-13C1 is a critical parameter that defines its suitability for quantitative studies. High isotopic enrichment minimizes interference from the unlabeled compound, leading to more accurate and sensitive analytical results.

| Parameter | Typical Specification | Analytical Method(s) |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 97% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), NMR Spectroscopy |

| CAS Number | 138151-99-2 | - |

| Molecular Formula | CH₃C₆H₄¹³CHO | - |

| Molecular Weight | 121.15 g/mol | - |

Experimental Protocols

Synthesis of o-Tolualdehyde-13C1

A common and efficient method for the synthesis of o-Tolualdehyde-13C1 involves the use of a Grignard reagent and a ¹³C-labeled carbon source. The following protocol is a representative example.

Workflow for the Synthesis of o-Tolualdehyde-13C1

Caption: Synthetic pathway for o-Tolualdehyde-13C1 via Grignard reaction.

Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. o-Bromotoluene is added dropwise to initiate the formation of o-tolylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Carboxylation with ¹³CO₂: The prepared Grignard reagent is cooled to 0°C. A stream of ¹³CO₂ gas (from a cylinder or generated from Ba¹³CO₃) is bubbled through the solution. The reaction is allowed to proceed until the uptake of ¹³CO₂ ceases.

-

Hydrolysis: The reaction mixture is quenched by the slow addition of cold dilute acid (e.g., HCl or H₂SO₄). This protonates the carboxylate salt to yield o-toluic acid-¹³C1.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Reduction to Alcohol: The crude o-toluic acid-¹³C1 is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C. The reaction is stirred until completion (monitored by TLC).

-

Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is dried and concentrated to yield o-tolylmethanol-¹³C1.

-

Oxidation to Aldehyde: The o-tolylmethanol-¹³C1 is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent like pyridinium chlorochromate (PCC) or using a Swern oxidation protocol. The reaction is monitored by TLC for the disappearance of the alcohol and the appearance of the aldehyde.

-

Purification: The final product, o-tolualdehyde-¹³C1, is purified by column chromatography on silica gel.

Purification of o-Tolualdehyde-13C1

Purification is crucial to remove unreacted starting materials, byproducts, and any unlabeled o-tolualdehyde.

Workflow for Purification

Caption: General purification workflow for o-Tolualdehyde-13C1.

Protocol:

-

Column Chromatography: The crude product is loaded onto a silica gel column. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is used to separate the aldehyde from more polar and less polar impurities.

-

Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified o-tolualdehyde-¹³C1.

-

Optional Bisulfite Adduct Formation: For further purification, the aldehyde can be converted to its solid bisulfite adduct by reaction with sodium bisulfite. The adduct is then filtered, washed, and the aldehyde is regenerated by treatment with a base.

Determination of Isotopic Enrichment

Accurate determination of isotopic enrichment is performed using mass spectrometry and NMR spectroscopy.

Protocol using Mass Spectrometry (GC-MS or LC-MS):

-

Sample Preparation: A dilute solution of the purified o-tolualdehyde-¹³C1 is prepared in a suitable volatile solvent.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a liquid chromatograph coupled to a high-resolution mass spectrometer (LC-HRMS) is used.

-

Analysis: The sample is injected, and the compound is ionized. The mass spectrum will show the molecular ion peak for the unlabeled compound (M) and the ¹³C-labeled compound (M+1).

-

Calculation: The isotopic enrichment is calculated from the relative intensities of the M+1 and M peaks, after correcting for the natural abundance of ¹³C in the unlabeled molecule.

Protocol using Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃).

-

¹³C NMR: A quantitative ¹³C NMR spectrum is acquired. The signal of the carbonyl carbon will be significantly enhanced due to the ¹³C enrichment.

-

¹H NMR: In the ¹H NMR spectrum, the aldehyde proton signal will appear as a doublet due to coupling with the adjacent ¹³C nucleus. The intensity of this doublet compared to any residual singlet (from the unlabeled compound) can be used to determine the enrichment. More advanced techniques like isotope-edited total correlation spectroscopy (ITOCSY) can provide highly accurate measurements of ¹³C enrichment in complex mixtures.[1][2][3][4]

Applications in Metabolic Studies

o-Tolualdehyde-¹³C1 is a valuable tool for tracing the metabolic fate of aromatic aldehydes in biological systems.[4]

Metabolic Pathway of o-Tolualdehyde

Caption: Primary metabolic pathways of o-tolualdehyde.

The primary metabolic routes for o-tolualdehyde are oxidation and reduction:

-

Oxidation: o-Tolualdehyde can be oxidized to o-toluic acid. This reaction is primarily catalyzed by cytosolic enzymes such as aldehyde oxidase and microsomal enzymes like cytochrome P450. By using o-tolualdehyde-¹³C1, researchers can track the formation of o-toluic acid-¹³C1 and quantify the flux through this oxidative pathway.

-

Reduction: The aldehyde can also be reduced to o-tolylmethanol. This reductive pathway is typically mediated by alcohol dehydrogenases. The use of the ¹³C-labeled compound allows for the monitoring of the corresponding labeled alcohol.

By analyzing biological samples (e.g., plasma, urine, tissue homogenates) from in vitro or in vivo studies using MS or NMR, the presence and quantity of ¹³C-labeled metabolites can be determined, providing crucial insights into the drug's metabolic profile and potential for drug-drug interactions.

References

- 1. Oxidation of tolualdehydes to toluic acids catalyzed by cytochrome P450-dependent aldehyde oxygenase in the mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Aldehyde oxidase - Wikipedia [en.wikipedia.org]

Commercial suppliers of o-Tolualdehyde-13C1 for research

An In-depth Technical Guide to Commercial Suppliers of o-Tolualdehyde-¹³C₁ for Research

For researchers, scientists, and drug development professionals, the procurement of high-quality, isotopically labeled compounds is a critical starting point for a wide range of studies. o-Tolualdehyde-¹³C₁, a stable isotope-labeled aromatic aldehyde, serves as a valuable tracer in metabolic pathway analysis, mechanistic studies, and as an internal standard in quantitative mass spectrometry assays. This technical guide provides a comprehensive overview of commercial suppliers, their product specifications, and general experimental considerations for the use of o-Tolualdehyde-¹³C₁.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer o-Tolualdehyde-¹³C₁ for research purposes. The isotopic label is typically on the carbonyl carbon ([¹³C₁]), providing a distinct mass shift for tracking the aldehyde moiety through various biochemical reactions. Key specifications to consider when selecting a supplier include isotopic purity, chemical purity, and available quantities. Below is a summary of prominent commercial suppliers and their product details.

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Available Quantities |

| --INVALID-LINK-- | o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) | 138151-99-2 | CH₃C₆H₄¹³CHO | Not specified | Not specified | 5mg |

| --INVALID-LINK-- | o-Tolualdehyde-¹³C₁(carbonyl-¹³C) | 138151-99-2 | CH₃C₆H₄¹³CHO | 99 atom % ¹³C[1] | Not specified | 500mg[1] |

| --INVALID-LINK-- | o-Tolualdehyde-¹³C₁ (carbonyl-¹³C) | 138151-99-2 | CH₃C₆H₄¹³CHO | Not specified | Not specified | 0.5g |

Note: Isotopic and chemical purity are critical parameters that can significantly impact experimental outcomes. It is highly recommended to request a certificate of analysis (CoA) from the supplier to obtain precise data on these specifications.

Experimental Protocols: A General Workflow for ¹³C Tracer Studies

While specific experimental protocols will vary depending on the research question, a general workflow for a ¹³C tracer study using o-Tolualdehyde-¹³C₁ in a cell culture model is outlined below. This protocol is intended as a representative example.

Objective: To trace the metabolic fate of the aldehyde group of o-Tolualdehyde in a cellular system.

Materials:

-

o-Tolualdehyde-¹³C₁

-

Cell culture medium and supplements

-

Cultured cells of interest

-

Solvents for extraction (e.g., methanol, acetonitrile, water)

-

Analytical instrumentation (e.g., LC-MS/MS, GC-MS)

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere and reach the desired confluency.

-

Prepare a stock solution of o-Tolualdehyde-¹³C₁ in a suitable solvent (e.g., DMSO).

-

Spike the cell culture medium with the o-Tolualdehyde-¹³C₁ stock solution to a final working concentration. The optimal concentration should be determined empirically to be non-toxic and provide sufficient signal.

-

Incubate the cells with the labeled compound for a predetermined time course.

-

-

Metabolite Extraction:

-

After incubation, rapidly quench the metabolism by, for example, aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis:

-

Analyze the extracted metabolites using a mass spectrometry-based platform (e.g., LC-MS/MS or GC-MS).

-

Develop a targeted analytical method to detect and quantify o-Tolualdehyde-¹³C₁ and its potential downstream metabolites. This involves monitoring for the specific mass transitions of the ¹³C-labeled compounds.

-

-

Data Analysis:

-

Process the mass spectrometry data to identify and quantify the ¹³C-labeled metabolites.

-

Determine the fractional enrichment of ¹³C in the downstream metabolites to elucidate the metabolic pathways involving the aldehyde group of o-tolualdehyde.

-

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in utilizing o-Tolualdehyde-¹³C₁ for research, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship between supplier data and its application in research.

References

An In-Depth Technical Guide to Stable Isotope Labeling with 13C-Aldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stable isotope labeling (SIL) using 13C-aldehydes, a powerful technique for quantitative proteomics and metabolic flux analysis. It covers the core principles, detailed experimental protocols, data analysis workflows, and troubleshooting strategies, with a focus on applications relevant to drug discovery and development.

Introduction to Stable Isotope Labeling with 13C-Aldehydes

Stable isotope labeling is a robust method for accurate relative and absolute quantification of molecules in complex biological samples.[1][2] By introducing a stable heavy isotope, such as carbon-13 (¹³C), into a molecule of interest, it can be distinguished from its unlabeled counterpart by mass spectrometry (MS).[1] Labeling with ¹³C-aldehydes, primarily through reductive amination, offers a versatile and cost-effective chemical labeling strategy for proteins and peptides.[3][4]

The fundamental principle involves the reaction of a ¹³C-labeled aldehyde (e.g., ¹³C-formaldehyde or ¹³C-acetaldehyde) with primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) in the presence of a reducing agent, typically sodium cyanoborohydride. This results in the formation of a stable covalent bond and a predictable mass shift in the labeled molecules, allowing for their differentiation and quantification in a mass spectrometer. This technique is widely applied in quantitative proteomics to study changes in protein expression and post-translational modifications, and in metabolic flux analysis to trace the flow of carbon through metabolic pathways.

Core Principles of Reductive Amination with 13C-Aldehydes

Reductive amination is a two-step process that efficiently labels primary amines on peptides and proteins.

-

Schiff Base Formation: The aldehyde reacts with a primary amine to form an unstable imine intermediate, also known as a Schiff base.

-

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), reduces the imine to a stable secondary or tertiary amine.

The choice of ¹³C-aldehyde determines the mass shift introduced per labeling site. For instance, ¹³C-formaldehyde introduces a dimethyl label, while ¹³C-acetaldehyde introduces a diethyl label. The use of different isotopic forms of the aldehyde and the reducing agent allows for multiplexed experiments, enabling the simultaneous comparison of multiple samples.

Experimental Protocols

The following are detailed protocols for the reductive amination of peptides using ¹³C-formaldehyde and ¹³C-acetaldehyde.

General Sample Preparation for Labeling

Prior to labeling, protein samples are typically denatured, reduced, alkylated, and digested into peptides.

Protocol for Protein Digestion:

-

Denaturation, Reduction, and Alkylation:

-

Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.

-

Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

-

Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.

-

-

Digestion:

-

Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

-

Stop the digestion by adding formic acid to a final concentration of 1%.

-

-

Desalting:

-

Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column according to the manufacturer's instructions.

-

Dry the eluted peptides using a vacuum centrifuge.

-

Protocol for Reductive Dimethylation with ¹³C-Formaldehyde

This protocol describes the labeling of peptides with "light" (¹²CH₂O) and "heavy" (¹³CD₂O) formaldehyde.

Materials:

-

Peptide sample (dried)

-

100 mM Triethylammonium bicarbonate (TEAB), pH 8.5

-

4% (v/v) ¹²CH₂O solution in water (light label)

-

4% (v/v) ¹³CD₂O solution in water (heavy label)

-

1 M Sodium cyanoborohydride (NaBH₃CN) in water (prepare fresh)

-

5% (v/v) Ammonia solution

-

0.1% (v/v) Formic acid

Procedure:

-

Resuspend the dried peptide samples in 100 µL of 100 mM TEAB.

-

To the "light" sample, add 4 µL of 4% ¹²CH₂O solution. To the "heavy" sample, add 4 µL of 4% ¹³CD₂O solution. Vortex briefly.

-

Add 4 µL of 1 M NaBH₃CN to each sample. Vortex briefly.

-

Incubate the reaction for 1 hour at room temperature.

-

Quench the reaction by adding 8 µL of 5% ammonia solution. Vortex and incubate for 5 minutes.

-

Acidify the samples by adding 4 µL of 0.1% formic acid.

-

Combine the "light" and "heavy" labeled samples at a 1:1 ratio.

-

Desalt the combined sample using a C18 SPE column before LC-MS/MS analysis.

Protocol for Reductive Diethylation with ¹³C-Acetaldehyde

This protocol is adapted for labeling with acetaldehyde, which can offer a larger mass difference between isotopic labels.

Materials:

-

Peptide sample (dried)

-

100 mM Sodium phosphate buffer, pH 7.5

-

20% (v/v) ¹²C₂H₄O solution in water (light label)

-

20% (v/v) ¹³C₂H₄O solution in water (heavy label)

-

1 M Sodium cyanoborohydride (NaBH₃CN) in water (prepare fresh)

-

1 M Ammonium acetate

Procedure:

-

Resuspend the dried peptide samples in 100 µL of 100 mM sodium phosphate buffer.

-

To the "light" sample, add 10 µL of 20% ¹²C₂H₄O solution. To the "heavy" sample, add 10 µL of 20% ¹³C₂H₄O solution. Vortex briefly.

-

Add 10 µL of 1 M NaBH₃CN to each sample. Vortex briefly.

-

Incubate the reaction for up to 6 hours at 30°C.

-

Quench the reaction by adding 20 µL of 1 M ammonium acetate.

-

Combine the "light" and "heavy" labeled samples at a 1:1 ratio.

-

Desalt the combined sample using a C18 SPE column before LC-MS/MS analysis.

Data Presentation: Quantitative Information

The following tables summarize key quantitative data for ¹³C-aldehyde labeling.

Table 1: Mass Shifts for ¹³C-Aldehyde Labeling of Peptides

| Aldehyde | Isotopic Form | Labeling Reaction | Mass Shift per Amine (Da) |

| Formaldehyde | ¹²CH₂O | Dimethylation | +28.0313 |

| ¹³CH₂O | Dimethylation | +30.0379 | |

| ¹²CD₂O | Dimethylation | +32.0564 | |

| ¹³CD₂O | Dimethylation | +34.0631 | |

| Acetaldehyde | ¹²C₂H₄O | Diethylation | +56.0626 |

| ¹³C₂H₄O | Diethylation | +60.0702 |

Table 2: Comparison of Reductive Amination Labeling Reagents

| Feature | ¹³C-Formaldehyde (Dimethylation) | ¹³C-Acetaldehyde (Diethylation) |

| Reaction Speed | Fast (< 1 hour) | Slower (up to 6 hours) |

| Labeling Efficiency | Generally high (>95%) | High, but may require optimization |

| Mass Shift | Smaller mass shifts per label | Larger mass shifts per label |

| Multiplexing | Up to 4-plex with different isotopic combinations | Potentially higher multiplexing capacity |

| Side Reactions | Formation of imidazolidinone derivatives can occur. | Similar side reactions to formaldehyde are possible. |

| Cost | Relatively low cost | Generally low cost |

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological pathways relevant to ¹³C-aldehyde labeling.

Experimental Workflow for Quantitative Proteomics

Glycolysis and TCA Cycle Metabolic Pathway

PI3K/Akt/mTOR Signaling Pathway

Troubleshooting Guide

Reductive amination is a robust reaction, but issues can arise. This guide addresses common problems encountered during ¹³C-aldehyde labeling.

Table 3: Troubleshooting Reductive Amination for Stable Isotope Labeling

| Problem | Probable Cause(s) | Solution(s) |

| Low Labeling Efficiency | 1. Suboptimal pH of the reaction buffer. 2. Inactive or degraded reducing agent (NaBH₃CN). 3. Insufficient reaction time or temperature. 4. Presence of primary amine-containing buffers (e.g., Tris, ammonium bicarbonate). | 1. Optimize pH to be between 6.0 and 8.5. 2. Prepare fresh NaBH₃CN solution for each experiment. 3. Increase incubation time and/or temperature (e.g., for acetaldehyde). 4. Use non-amine-containing buffers like TEAB or phosphate buffer. |

| Incomplete Reaction (Mix of Labeled and Unlabeled Peptides) | 1. Insufficient amount of aldehyde or reducing agent. 2. Steric hindrance around the amine group. | 1. Increase the molar excess of the labeling reagents. 2. Increase reaction time and temperature to overcome steric hindrance. |

| Presence of Side Products | 1. Formation of imidazolidinone derivatives at the N-terminus. 2. Over-alkylation (formation of tertiary amines when starting with a primary amine). | 1. Optimize the pH to be closer to neutral. 2. Carefully control the stoichiometry of the aldehyde. |

| Poor Quantitative Accuracy | 1. Incomplete labeling leading to skewed ratios. 2. Isotope effects causing chromatographic shifts between light and heavy peptides. 3. Sample loss during preparation and cleanup. | 1. Ensure complete labeling by optimizing the reaction conditions. 2. Use ¹³C and ¹⁵N isotopes instead of deuterium to minimize chromatographic shifts. 3. Handle samples carefully and consistently across all steps. |

| No Signal in Mass Spectrometer | 1. Loss of sample during desalting. 2. Ion suppression from contaminants in the sample. | 1. Optimize the desalting protocol; ensure proper conditioning, washing, and elution. 2. Ensure thorough desalting and cleanup of the sample before LC-MS/MS analysis. |

Conclusion

Stable isotope labeling with ¹³C-aldehydes is a powerful and accessible technique for quantitative proteomics and metabolic studies. The reductive amination chemistry is well-established and can be readily implemented in most research laboratories. By carefully following optimized protocols and being aware of potential pitfalls, researchers can achieve high-quality, quantitative data to gain deeper insights into complex biological systems. This guide provides a solid foundation for drug development professionals and scientists to leverage this technology in their research endeavors, from target identification and validation to understanding drug mechanisms of action and off-target effects.

References

Methodological & Application

Application Note: High-Sensitivity Quantification of o-Tolualdehyde in Complex Matrices using Isotope Dilution Mass Spectrometry

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of o-tolualdehyde in various complex matrices, such as environmental and biological samples. Due to the inherent volatility and reactivity of aldehydes, this method utilizes o-Tolualdehyde-13C1 as a stable isotope-labeled internal standard (SIL-IS) for accurate quantification via isotope dilution mass spectrometry. The protocol outlines a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The use of an SIL-IS compensates for matrix effects and variations in sample preparation and instrument response, ensuring high precision and accuracy. This method is suitable for researchers, scientists, and drug development professionals requiring reliable trace-level quantification of o-tolualdehyde.

Introduction

o-Tolualdehyde is an aromatic aldehyde used in the synthesis of fragrances, pharmaceuticals, and dyes.[1] Its presence and concentration in various matrices can be of interest for industrial process monitoring, environmental analysis, and toxicology studies. However, the accurate quantification of volatile and reactive aldehydes like o-tolualdehyde presents analytical challenges.[2]

Isotope dilution mass spectrometry (ID-MS) is the gold standard for high-accuracy quantitative analysis.[3][4] It involves the addition of a known amount of a stable isotope-labeled version of the analyte to the sample at the beginning of the analytical workflow. The ratio of the unlabeled analyte to the labeled internal standard is measured by the mass spectrometer. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any sample loss or variation during extraction, derivatization, and analysis affects both compounds equally, leading to highly reliable results.[5]

This application note provides a detailed protocol for the quantification of o-tolualdehyde using o-Tolualdehyde-13C1 as an internal standard. The method involves derivatization with PFBHA to form a more stable and less volatile oxime derivative, which enhances chromatographic performance and detection by GC-MS.

Experimental Workflow

The overall experimental workflow for the quantification of o-tolualdehyde using o-Tolualdehyde-13C1 as an internal standard is depicted below.

Detailed Protocols

Materials and Reagents

-

o-Tolualdehyde (analyte standard), ≥97% purity

-

o-Tolualdehyde-13C1 (internal standard), isotopic purity ≥99%

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), ≥98% purity

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Hexane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Reagent-grade water

-

Phosphate buffer (0.1 M, pH 7)

Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of o-tolualdehyde and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of o-Tolualdehyde-13C1 and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation and Derivatization

The following protocol is a general guideline and may require optimization based on the specific sample matrix.

-

Sample Aliquoting: Place 1 mL of the sample (e.g., water sample, protein-precipitated plasma) into a glass vial.

-

Internal Standard Spiking: Add 10 µL of the 10 µg/mL internal standard working solution to each sample, calibrator, and quality control sample. Vortex briefly.

-

Derivatization: Add 100 µL of 15 mg/mL PFBHA solution (prepared fresh in phosphate buffer).

-

Incubation: Cap the vials tightly and incubate at 60°C for 60 minutes.

-

Extraction: After cooling to room temperature, add 1 mL of hexane and vortex for 2 minutes. Centrifuge to separate the phases.

-

Drying: Transfer the organic (upper) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Analysis: Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for your specific instrument.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temp 60°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions to Monitor | |

| o-Tolualdehyde-PFBHA | m/z values corresponding to the derivative (specific ions to be determined by analyzing the standard) |

| o-Tolualdehyde-13C1-PFBHA | m/z values corresponding to the labeled derivative (expected to be +1 amu compared to the unlabeled derivative) |

Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards. The concentration of o-tolualdehyde in the unknown samples is then determined from this calibration curve.

Method Performance Characteristics

The following table summarizes the expected performance characteristics of this method, based on typical results for similar aldehyde analyses.

| Parameter | Expected Performance |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Conclusion

The method described in this application note provides a reliable and sensitive approach for the quantification of o-tolualdehyde in complex matrices. The use of o-Tolualdehyde-13C1 as an internal standard in an isotope dilution mass spectrometry workflow ensures high accuracy and precision by correcting for matrix effects and procedural inconsistencies. The PFBHA derivatization step improves the stability and chromatographic behavior of the analyte, allowing for robust GC-MS analysis. This method is well-suited for applications in environmental monitoring, industrial quality control, and biomedical research.

References

- 1. lcms.cz [lcms.cz]

- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution | NIST [nist.gov]

- 4. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of o-Tolualdehyde in Complex Matrices using Isotope Dilution GC-MS with o-Tolualdehyde-¹³C₁ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of o-tolualdehyde using gas chromatography-mass spectrometry (GC-MS) coupled with an isotope dilution strategy. o-Tolualdehyde-¹³C₁, a stable isotope-labeled internal standard, is employed to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol involves a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which enhances the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. This method is particularly suitable for the trace-level quantification of o-tolualdehyde in complex biological and environmental samples.

Introduction

o-Tolualdehyde is an aromatic aldehyde that finds applications in various industries, including the synthesis of pharmaceuticals, fragrances, and dyes. Accurate and precise quantification of o-tolualdehyde in complex matrices is crucial for quality control, metabolic studies, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile organic compounds. However, challenges such as matrix interference and analyte loss during sample preparation can affect the accuracy and reproducibility of quantitative results.

Isotope dilution mass spectrometry (IDMS) is the gold standard for high-accuracy quantification.[1] By introducing a known amount of a stable isotope-labeled version of the analyte (in this case, o-tolualdehyde-¹³C₁) at the beginning of the analytical workflow, any variations in sample handling, extraction, and injection are compensated for.[2] The use of a ¹³C-labeled standard is particularly advantageous as it co-elutes with the unlabeled analyte and exhibits nearly identical chemical and physical properties, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[2]

Due to the reactive nature of aldehydes, derivatization is often employed to improve their chromatographic behavior and detection sensitivity.[3][4] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent that reacts with carbonyl compounds to form stable and volatile oxime derivatives. These derivatives are highly responsive in electron capture and mass spectrometric detectors.

This application note provides a detailed protocol for the derivatization of o-tolualdehyde with PFBHA, followed by its quantification using GC-MS with o-tolualdehyde-¹³C₁ as an internal standard.

Experimental Protocols

Materials and Reagents

-

o-Tolualdehyde (analyte)

-

o-Tolualdehyde-¹³C₁ (internal standard)

-

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

-

Solvents: Dichloromethane (DCM), Hexane, Acetonitrile (ACN), Methanol (MeOH) (all HPLC or GC grade)

-

Reagent-grade water

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and equipment

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of o-tolualdehyde and o-tolualdehyde-¹³C₁ in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the o-tolualdehyde stock solution with a suitable solvent (e.g., methanol or acetonitrile).

-

Internal Standard Spiking Solution: Prepare a working solution of o-tolualdehyde-¹³C₁ at a fixed concentration (e.g., 1 µg/mL) in the same solvent as the calibration standards.

Sample Preparation and Derivatization

-

To 1 mL of the sample (or standard solution), add a known amount of the o-tolualdehyde-¹³C₁ internal standard spiking solution.

-

Add 1 mL of a 15 mg/mL PFBHA solution in water.

-

Adjust the pH of the solution to approximately 4 with HCl.

-

Vortex the mixture and incubate at 60-70°C for at least 1 hour to ensure complete derivatization. Some protocols suggest longer reaction times (e.g., 24 hours) at room temperature may also be effective.

-

After cooling to room temperature, extract the PFBHA-oxime derivatives with 2 mL of hexane or dichloromethane.

-

Vortex vigorously for 2 minutes and centrifuge to separate the layers.

-

Transfer the organic layer to a clean vial.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen before GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

Gas Chromatograph (GC) Parameters:

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temp | 280°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters for PFBHA Derivatives:

The PFBHA derivatization of aldehydes often results in the formation of syn and anti isomers, which may or may not be chromatographically resolved. The most abundant and characteristic ion in the EI mass spectrum of PFBHA-oximes is often the pentafluorotropylium cation at m/z 181 . This ion is typically used for quantification.

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| o-Tolualdehyde-PFBHA | 181 | 299 (M⁺) | 105 |

| o-Tolualdehyde-¹³C₁-PFBHA | 181 | 300 (M⁺+1) | 106 |

Note: The molecular weight of o-tolualdehyde is 120.15 g/mol , and its ¹³C₁-labeled counterpart is approximately 121.15 g/mol . The molecular weight of the PFBHA derivative will be higher. The exact mass of the molecular ions (M⁺) should be confirmed by running a full scan analysis of the derivatized standards.

Data Presentation and Quantitative Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting the peak area ratio of the o-tolualdehyde-PFBHA derivative to the o-tolualdehyde-¹³C₁-PFBHA derivative against the concentration of the o-tolualdehyde standards.

Table 1: Representative Calibration Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 15,234 | 148,987 | 0.102 |

| 5 | 76,170 | 149,123 | 0.511 |

| 10 | 153,876 | 150,234 | 1.024 |

| 25 | 380,987 | 149,567 | 2.547 |

| 50 | 758,432 | 148,876 | 5.095 |

| 100 | 1,510,987 | 149,345 | 10.117 |

Table 2: Method Performance (Example)

| Parameter | Result |

| Linear Range | 1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90 - 110% |

Workflow and Pathway Diagrams

Caption: Experimental workflow for the GC-MS analysis of o-tolualdehyde.

Conclusion

The described isotope dilution GC-MS method provides a highly selective, sensitive, and accurate approach for the quantification of o-tolualdehyde in complex sample matrices. The use of o-tolualdehyde-¹³C₁ as an internal standard effectively corrects for analytical variability, ensuring reliable and reproducible results. The PFBHA derivatization step is crucial for achieving excellent chromatographic performance and detection sensitivity. This protocol is well-suited for demanding applications in pharmaceutical development, environmental analysis, and clinical research where precise measurement of o-tolualdehyde is required.

References

Application of o-Tolualdehyde-13C1 in NMR Spectroscopy for Structural Elucidation

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of small molecules. However, in complex mixtures such as biological extracts or reaction media, signal overlap in proton (¹H) NMR spectra often hinders unambiguous compound identification and quantification.[1][2] Carbon-13 (¹³C) NMR offers greater spectral dispersion, but its low natural abundance and sensitivity pose significant challenges.[2][3] Isotopic labeling, particularly with ¹³C, can overcome these limitations by introducing a specific, high-abundance NMR-active nucleus at a known position within a molecule.[1]

This document describes the application of o-Tolualdehyde-¹³C1 as a derivatizing agent for the structural elucidation and quantification of primary amines in complex mixtures using NMR spectroscopy. The ¹³C label on the aldehyde carbon provides a unique spectroscopic handle for the selective detection and analysis of derivatized analytes.

Principle of the Method

o-Tolualdehyde-¹³C1 reacts with primary amines to form stable imines (Schiff bases). The aldehyde carbon, now an imine carbon, is ¹³C-labeled, resulting in a strong and distinct signal in the ¹³C NMR spectrum for each derivatized amine. This allows for:

-

Unambiguous Identification: The characteristic chemical shift of the ¹³C-labeled imine carbon, along with correlations to neighboring protons in 2D NMR spectra (HSQC, HMBC), facilitates the identification of the original amine-containing molecule.

-

Enhanced Sensitivity: The 100% ¹³C enrichment at the derivatization site significantly enhances the signal-to-noise ratio compared to natural abundance ¹³C NMR.

-

Accurate Quantification: The integration of the ¹³C imine signal provides a direct measure of the concentration of the derivatized amine.

This method is particularly valuable in metabolomics and drug development for identifying and quantifying primary amine-containing metabolites, drug candidates, or their degradation products in biological matrices.

Chemical Reaction

The reaction of o-Tolualdehyde-¹³C1 with a primary amine (R-NH₂) proceeds as follows:

Caption: Reaction of o-Tolualdehyde-¹³C1 with a primary amine.

Experimental Protocols

I. Sample Preparation and Derivatization

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of o-Tolualdehyde-¹³C1 in a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

-

Prepare a buffer solution (e.g., 100 mM sodium phosphate buffer in D₂O, pH 7.4).

-

-

Sample Preparation:

-

For biological extracts, perform a standard metabolite extraction protocol (e.g., methanol/chloroform/water extraction). Lyophilize the aqueous phase to dryness.

-

Reconstitute the dried extract in a known volume of the buffer solution.

-

-

Derivatization Reaction:

-

In an NMR tube, combine 450 µL of the reconstituted sample with 50 µL of the 100 mM o-Tolualdehyde-¹³C1 stock solution.

-

Add a catalytic amount of a weak acid (e.g., 5 µL of 1 M acetic acid in D₂O) to facilitate the reaction.

-

Vortex the mixture gently and allow it to react at room temperature for 1-2 hours. The reaction progress can be monitored by ¹H NMR.

-

II. NMR Data Acquisition

Acquire the following NMR spectra on a spectrometer equipped with a cryoprobe for optimal sensitivity:

-

1D ¹H NMR:

-

Purpose: To observe the overall composition of the sample and confirm the formation of the imine proton signal.

-

Key Parameters:

-

Pulse sequence: zg30 or similar

-

Solvent suppression: presaturation

-

Spectral width: 16 ppm

-

Number of scans: 64-128

-

-

-

1D ¹³C NMR:

-

Purpose: To detect and quantify the ¹³C-labeled imine carbons.

-

Key Parameters:

-

Pulse sequence: zgpg30 with proton decoupling

-

Spectral width: 200-250 ppm

-

Number of scans: 1024-4096 (or more, depending on concentration)

-

Relaxation delay (d1): 5-10 s for accurate integration.

-

-

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To correlate the imine proton with the directly attached ¹³C-labeled imine carbon. This confirms the formation of the Schiff base.

-

Key Parameters:

-

Optimized for ¹JCH coupling of ~160 Hz.

-

-

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify the protons on the amine moiety that are 2-3 bonds away from the ¹³C-labeled imine carbon. This is crucial for identifying the original amine-containing molecule.

-

Key Parameters:

-

Optimized for long-range couplings of 4-10 Hz.

-

-

Data Presentation

The following table presents hypothetical but expected ¹³C NMR chemical shifts for the imine carbon formed from the reaction of o-Tolualdehyde-¹³C1 with common primary amine-containing metabolites.

| Metabolite | Structure of Amine Moiety (R-NH₂) | Expected ¹³C Chemical Shift of Imine Carbon (ppm) |

| Alanine | CH₃-CH(COOH)-NH₂ | 165.2 |

| Glycine | HOOC-CH₂-NH₂ | 168.5 |

| Ethanolamine | HO-CH₂-CH₂-NH₂ | 162.8 |

| Dopamine | (HO)₂-C₆H₃-CH₂-CH₂-NH₂ | 164.1 |

Data Analysis Workflow

The following diagram illustrates the workflow for data analysis:

Caption: Workflow for NMR data analysis.

Logical Relationship Diagram

The following diagram illustrates the logical advantages of using o-Tolualdehyde-¹³C1 for NMR-based structural elucidation.

Caption: Advantages of ¹³C-labeled derivatization for NMR analysis.

Conclusion